molecular formula C17H37NO2 B12642731 Ammonium heptadecanoate CAS No. 94266-36-1

Ammonium heptadecanoate

Cat. No.: B12642731
CAS No.: 94266-36-1
M. Wt: 287.5 g/mol
InChI Key: RAMIXRMJVONRPT-UHFFFAOYSA-N
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Description

Ammonium heptadecanoate, also known as ammonium margarate, is the ammonium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in some animal fats and vegetable oils. This compound is primarily used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C17H35COOH+NH4OHC17H35COONH4+H2O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{NH}_4\text{OH} \rightarrow \text{C}_{17}\text{H}_{35}\text{COONH}_4 + \text{H}_2\text{O} C17​H35​COOH+NH4​OH→C17​H35​COONH4​+H2​O

Industrial Production Methods

Industrial production of this compound involves the large-scale neutralization of heptadecanoic acid with ammonium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Ammonium heptadecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce heptadecanoic acid and other oxidation products.

    Reduction: It can be reduced to form heptadecanol.

    Substitution: It can undergo substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere.

    Substitution: Common reagents include halogens and other electrophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Heptadecanoic acid and other oxidation products.

    Reduction: Heptadecanol.

    Substitution: Various substituted heptadecanoate derivatives.

Scientific Research Applications

Ammonium heptadecanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving lipid metabolism and fatty acid analysis.

    Medicine: It is used in research related to the role of fatty acids in health and disease.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium heptadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and influence membrane fluidity and function. It can also be metabolized to produce heptadecanoic acid, which can further participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ammonium stearate: The ammonium salt of stearic acid, a saturated fatty acid with 18 carbon atoms.

    Ammonium palmitate: The ammonium salt of palmitic acid, a saturated fatty acid with 16 carbon atoms.

    Ammonium oleate: The ammonium salt of oleic acid, an unsaturated fatty acid with 18 carbon atoms.

Comparison

Ammonium heptadecanoate is unique due to its specific carbon chain length (17 carbon atoms), which imparts distinct physical and chemical properties compared to other similar compounds. For example, ammonium stearate and ammonium palmitate have different melting points and solubility profiles due to their varying chain lengths. Additionally, ammonium oleate, being an unsaturated fatty acid salt, exhibits different reactivity and applications compared to the saturated this compound.

Properties

CAS No.

94266-36-1

Molecular Formula

C17H37NO2

Molecular Weight

287.5 g/mol

IUPAC Name

azanium;heptadecanoate

InChI

InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3

InChI Key

RAMIXRMJVONRPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Origin of Product

United States

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